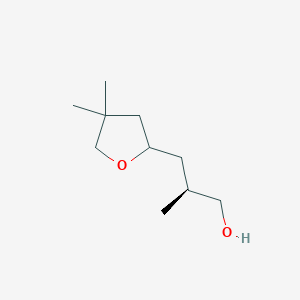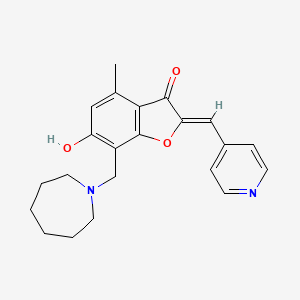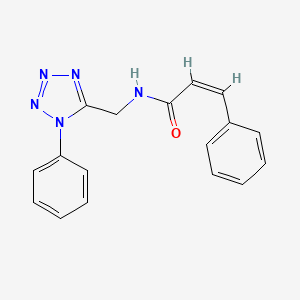
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)quinoxaline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)quinoxaline-2-carboxamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DMXAA was initially developed as an anti-cancer agent, and has since been investigated for its ability to modulate the immune system and improve the efficacy of cancer treatments. In
Aplicaciones Científicas De Investigación
Radioligand Applications for PET Imaging
Quinoxaline derivatives, particularly those labeled with carbon-11, have shown promise as radioligands for positron emission tomography (PET) imaging. These compounds exhibit high specific binding to peripheral benzodiazepine type receptors (PBR) in various tissues, indicating their potential for noninvasive assessment of PBR in vivo with PET. Such applications are crucial for advancing our understanding of various diseases and developing new diagnostic techniques (Matarrese et al., 2001).
Antidepressant and Anxiolytic Activities
Novel quinoxalin-2-carboxamides have been designed and synthesized as 5-HT3 receptor antagonists, showing significant potential for the management of depression. These compounds do not affect the locomotion of mice in tested dose levels, highlighting their potential as safer antidepressant medications. The development of such antagonists can provide new therapeutic options for depression and anxiety disorders, contributing to a broader spectrum of treatment possibilities (Mahesh et al., 2010).
Antimicrobial Activity
Research on quinoxaline N,N-dioxides and derivatives has uncovered their significant antimicrobial activity against various bacterial and yeast strains. These findings suggest the potential of quinoxaline compounds as new drugs for antimicrobial chemotherapy. Their ability to eliminate bacterial strains effectively while showing low toxicity towards eukaryotic models indicates their promising role in treating infections (Vieira et al., 2014).
Anti-tuberculosis Activity
Quinoxaline-2-carboxamide 1,4-di-N-oxides have been investigated for their anti-tuberculosis activity. The study of their redox properties suggests a relationship between their electrochemical behavior, structure, and antimicrobial activity. This insight is valuable for designing future antitubercular drugs and understanding the mechanism of action of quinoxaline di-N-oxides against tuberculosis (Moreno et al., 2011).
Propiedades
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-13-7-8-14(23-9-4-10-27(23,25)26)11-17(13)22-19(24)18-12-20-15-5-2-3-6-16(15)21-18/h2-3,5-8,11-12H,4,9-10H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHOOFCGLHOSBKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)quinoxaline-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Cyclobutyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B2858247.png)
![N-(3,4-dimethoxyphenethyl)-2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2858250.png)

![2-[(4-Fluorophenyl)methyl]-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2858252.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2858254.png)

![2-Cyclopropyl-5-[[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2858261.png)
![2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2858263.png)
![2-[4]Pyridyloxy-phenol](/img/structure/B2858264.png)
![N-(4-fluorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2858265.png)


![2-[(4,4-difluorocyclohexyl)oxy]-N,N-dimethylpyrimidin-4-amine](/img/structure/B2858269.png)